molecular formula C9H10N2O2 B8391799 5-Dimethylamino-2-nitrosobenzaldehyde

5-Dimethylamino-2-nitrosobenzaldehyde

Cat. No.: B8391799
M. Wt: 178.19 g/mol
InChI Key: NMHUSOZQBJFXLI-UHFFFAOYSA-N
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Description

Its electron-rich structure, conferred by the dimethylamino group, enhances reactivity in nucleophilic and electrophilic substitution reactions.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-(dimethylamino)-2-nitrosobenzaldehyde

InChI

InChI=1S/C9H10N2O2/c1-11(2)8-3-4-9(10-13)7(5-8)6-12/h3-6H,1-2H3

InChI Key

NMHUSOZQBJFXLI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 5-(Dimethylamino)-2-nitrosophenol Hydrochloride

Key Differences and Similarities (Referencing ):

Property 5-Dimethylamino-2-nitrosobenzaldehyde 5-(Dimethylamino)-2-nitrosophenol Hydrochloride
Molecular Formula C₉H₁₀N₂O₂ (hypothetical) C₈H₁₁ClN₂O₂
Molecular Weight ~178.19 g/mol 202.64 g/mol
Functional Groups Aldehyde (-CHO), nitroso (-NO), dimethylamino (-N(CH₃)₂) Phenol (-OH), nitroso (-NO), dimethylamino (-N(CH₃)₂), hydrochloride salt
Polarity/Solubility Likely polar, soluble in DMF/ethanol Hydrochloride salt enhances water solubility
Applications Presumed intermediate in heterocycle synthesis Used as a reagent in diazotization or dye synthesis

Analysis :

  • The hydrochloride salt in 5-(Dimethylamino)-2-nitrosophenol Hydrochloride increases its ionic character, making it more water-soluble than the aldehyde derivative.
  • The aldehyde group in this compound likely confers greater reactivity in condensation reactions (e.g., hydrazide formation), as seen in , where substituted benzaldehydes are condensed with hydrazides to synthesize benzimidazole derivatives.

Research Findings and Limitations

Key Observations

  • Reactivity: The dimethylamino group in this compound likely increases its nucleophilicity compared to unsubstituted nitrosobenzaldehydes.
  • Stability: Nitroso compounds are generally prone to tautomerization or dimerization. The steric hindrance from the dimethylamino group might stabilize the monomeric form.

Gaps in Data

  • No direct experimental data on the synthesis, spectroscopic characterization, or biological activity of this compound are available in the provided evidence.
  • Comparisons rely on extrapolation from structurally related compounds, such as 5-(Dimethylamino)-2-nitrosophenol Hydrochloride and benzaldehyde-derived hydrazides.

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